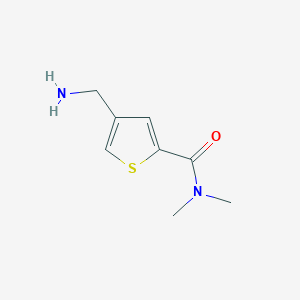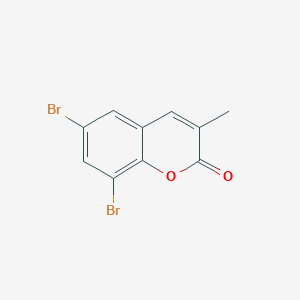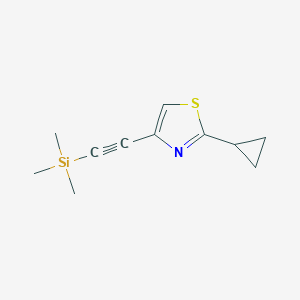
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole typically involves the formation of the thiazole ring followed by the introduction of the cyclopropyl and trimethylsilyl-ethynyl groups. One common method involves the condensation of a suitable α-haloketone with thiourea to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl and trimethylsilyl-ethynyl groups contribute to the compound’s stability and ability to penetrate biological membranes, enhancing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-4-ethynylthiazole
- Triisopropyl (trimethylsilyl)ethynylsilane
Uniqueness
2-Cyclopropyl-4-((trimethylsilyl)ethynyl)thiazole stands out due to the presence of both the cyclopropyl and trimethylsilyl-ethynyl groups, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NSSi |
|---|---|
Peso molecular |
221.40 g/mol |
Nombre IUPAC |
2-(2-cyclopropyl-1,3-thiazol-4-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C11H15NSSi/c1-14(2,3)7-6-10-8-13-11(12-10)9-4-5-9/h8-9H,4-5H2,1-3H3 |
Clave InChI |
ZYLFZBPDOFSYER-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CSC(=N1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




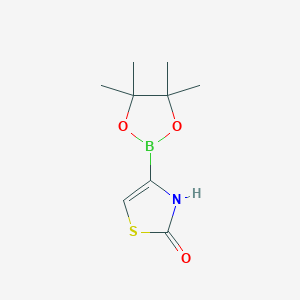
![O2-tert-butyl O3-ethyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13692606.png)


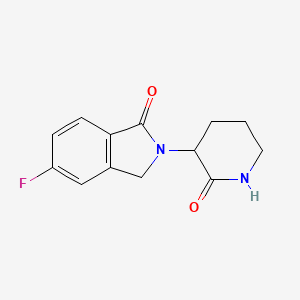

![4-[5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)phenyl]-2,5-dimethoxypyridine](/img/structure/B13692641.png)


![6-[(Cbz-amino)methyl]spiro[3.3]heptan-2-one](/img/structure/B13692669.png)
